molecular formula C8H17NO B2936023 [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol CAS No. 1932782-25-6

[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol

Cat. No.: B2936023
CAS No.: 1932782-25-6
M. Wt: 143.23
InChI Key: POKJDNZQLCRMFC-SFYZADRCSA-N
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Description

[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a propyl group at the fourth position and a hydroxymethyl group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4S)-4-Propylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The propyl group contributes to the compound’s hydrophobic properties, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4S)-4-Methylpyrrolidin-3-yl]methanol
  • [(3S,4S)-4-Ethylpyrrolidin-3-yl]methanol
  • [(3S,4S)-4-Butylpyrrolidin-3-yl]methanol

Uniqueness

[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol is unique due to the specific length and hydrophobicity of its propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and hydrophobic interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3S,4S)-4-propylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-7-4-9-5-8(7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKJDNZQLCRMFC-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CNC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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